Cas no 100986-85-4 (Levofloxacin)

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic that offers potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its unique pharmacokinetic profile enables once-daily dosing, improving patient compliance while minimizing the risk of resistance development. Effective against a range of infections, including urinary tract and respiratory infections.
Levofloxacin structure
Levofloxacin structure
Product Name:Levofloxacin
CAS No:100986-85-4
MF:C18H20FN3O4
MW:361.3675
MDL:MFCD00865049
CID:62198
PubChem ID:87558890
Update Time:2025-11-03

Levofloxacin Chemical and Physical Properties

Names and Identifiers

    • ofloxacin
    • (s)-ofloxacin
    • 7h-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylicacid,2,3-dihydro-9-fluoro-3-m
    • dr3355
    • hemihydrate,(s)-ethyl-10-(4-methyl-1-piperazinyl)-7-oxo
    • LEVOFLOXACIN HCL
    • LEVOFLOXACIN HEMIHYDRATE
    • (3s)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7h-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid monohydrochloride
    • Levofloxacin base
    • (-)-Ofloxacin
    • Levofloxacin
    • Levofloxacin Hydrochloride
    • NULL
    • Levofloxacin lactate
    • (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic ac
    • 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6- carboxylic acid,9-fluoro-2,3-dihydro-3- methyl-10-(4-methyl-1-piperazinyl)-7-oxo-,(3S)-
    • Elequine
    • Iquix
    • Levaquin
    • Levaquin (TN)
    • Levofloxacin [USAN:INN:JAN]
    • Levofloxacine [INN-French]
    • Levofloxacino [INN-Spanish]
    • Ofloxacin S-(-)-form
    • (−)-Ofloxacin
    • LVFX
    • RWJ 25213
    • L-Ofloxacin
    • Ophthalmic
    • (-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazin-yl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
    • Cravit
    • HR 355
    • Crarit
    • Tavanic
    • Quixin
    • Levofloxacine
    • Levofloxacino
    • Levofloxacinum
    • Oftaquix
    • Floxacin
    • (S)-(-)-Ofloxacin
    • Levofloxacinum [INN-Latin]
    • Levofloxacin hydrate
    • Levofloxacin (Levaquin)
    • LEVAQUIN IN DEXTROSE 5% IN PLASTIC CONTA
    • MLS001165709
    • HSDB 8028
    • UNII-6GNT3Y5LMF
    • GTPL10911
    • (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • EX-A1488
    • SPECTRUM1504260
    • Anhydrous Ofloxacin
    • NSC-758709
    • DTXSID60160533
    • s1940
    • Venaxan
    • Levofloxacin, analytical reference material
    • DR-3355
    • Levofloxacin (INN)
    • RWJ-25213
    • KBio2_007335
    • Q-201295
    • Levofloxacin, >=98.0% (HPLC)
    • HY-B0330
    • Z1590790198
    • Spectrum2_001676
    • CCRIS 4074
    • NSC758709
    • (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
    • Unibiotic
    • Levofloxacin, Antibiotic for Culture Media Use Only
    • Loxof
    • AS-31796
    • (S)-9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid
    • Ofloxacin, (S)-Isomer
    • 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, (3S)-
    • MLS000759524
    • SR-05000001999-1
    • RIX4E89Y14
    • (-)-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
    • KBioSS_002199
    • Aeroquin
    • ()-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1;()-(S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1
    • Dynaquin
    • NS00010154
    • KBioGR_001605
    • BDBM50366826
    • AB00171657-13
    • UNII-RIX4E89Y14
    • S-(-)-Ofloxacin
    • LEVOFLOXACIN (USP MONOGRAPH)
    • CHEBI:63598
    • NCGC00178529-03
    • Ofloxcacin
    • Anhydrous, Levofloxacin
    • BRD-K09471561-001-18-2
    • NSC 758709
    • LEVOFLOXACIN (USP-RS)
    • C07660
    • Spectrum_001719
    • DR-3355: L-isomer of ofloxacin
    • CCG-39093
    • AC-7593
    • LEVOFLOXACIN IN DEXTROSE 5% IN PLASTIC CONTAINER
    • Levofloxacin,(S)
    • DB01137
    • Quinsair
    • DE-108
    • HMS1922J07
    • NC00094
    • AB00171657_15
    • AB00171657-12
    • AB00171657_14
    • J01MA12
    • OFLOXACIN S-(-)-FORM [MI]
    • (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
    • 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 2,3-dihydro-9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, (S)-
    • HR-355
    • MFCD00865049
    • LEVOFLOXACIN (MART.)
    • Cravit IV
    • LEVOFLOXACIN [INN]
    • NSC755604
    • HMS2093E18
    • (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • CPD000466387
    • Levofloxacin Anhydrous
    • L0193
    • (3S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
    • LFX
    • Spectrum5_001438
    • SMR000466387
    • HMS2090O10
    • LEVAQUIN IN DEXTROSE 5% IN PLASTIC CONTAINER
    • RWJ 25213-097
    • NCGC00178529-02
    • fluoro-methyl-(4-methylpiperazin-1-yl)-oxo-[?]carboxylic acid
    • (S)-(-)-9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzooxazine-6-carboxylic acid
    • 100986-85-4
    • NCGC00178529-06
    • MP-376
    • Pharmakon1600-01504260
    • KBio3_001909
    • Q424193
    • SCHEMBL15397
    • DTXCID2083024
    • Cravit (TN)
    • HMS2232G06
    • (2S)-7-Fluoro-2-methyl-6-(4-methylpiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
    • SPBio_001891
    • LEVOFLOXACIN [WHO-DD]
    • Levofiexacin
    • S01AE05
    • SBI-0206768.P001
    • MMV687798
    • HMS2051G04
    • NSC-755604
    • NCGC00178529-01
    • Spectrum3_000995
    • Spectrum4_001123
    • DTXCID8021060
    • BRD-K09471561-001-06-7
    • SR-05000001999
    • MLS001423977
    • BSPBio_002689
    • KBio2_002199
    • (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
    • DTXSID0041060
    • AKOS015895104
    • MP 376
    • S-ofloxacin
    • (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
    • LEVOFLOXACIN HEMIHYDRATE (EP MONOGRAPH)
    • AKOS008901361
    • KBio2_004767
    • (3S)-(-)-9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
    • Ofloxacin s-(-)-form hemihydrate
    • D08120
    • MDL: MFCD00865049
    • Inchi: 1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1
    • InChI Key: GSDSWSVVBLHKDQ-JTQLQIEISA-N
    • SMILES: FC1C([H])=C2C(C(C(=O)O[H])=C([H])N3C2=C(C=1N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])OC([H])([H])[C@]3([H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 361.1439
  • Monoisotopic Mass: 361.14378429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 73.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Light yellow powder
  • Density: 1.48
  • Melting Point: 222.0 to 230.0 deg-C
  • Boiling Point: 571.5°C at 760 mmHg
  • Flash Point: >110°(230°F)
  • Solubility: chloroform: soluble10mg/mL
  • Water Partition Coefficient: Slightly soluble in water or methanol. Soluble in glacial acetic acid or dichloromethane
  • PSA: 73.32
  • LogP: log Kow = -0.39
  • Merck: 6771
  • Sensitiveness: Light Sensitive
  • Specific Rotation: -92° - -106° (c=0.5, MeOH)
  • Color/Form: 1.0 mg/mL in acetonitrile
  • Optical Activity: [α]20/D -104±4° in chloroform
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

Levofloxacin Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:UN 1648 3 / PGII
  • WGK Germany:3
  • Hazard Category Code: 63-22-42/43-64
  • Safety Instruction: 26-36/37/39
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • RTECS:UU8815550
  • Hazardous Material Identification: Xn
  • Risk Phrases:22-42/43-68-20/21/22
  • Safety Term:26-36/37/39-36
  • Storage Condition:4°C, protect from light

Levofloxacin Customs Data

  • HS CODE:29349990

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Levofloxacin Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Levofloxacin

Levofloxacin (CAS No. 100986-85-4): A Comprehensive Overview of Its Applications and Recent Research Findings

Levofloxacin, with the chemical identifier CAS No. 100986-85-4, is a broad-spectrum fluoroquinolone antibiotic that has garnered significant attention in the field of pharmaceutical chemistry and microbiology. This compound, which belongs to the class of synthetic antibiotics, is renowned for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The unique chemical structure of Levofloxacin facilitates its mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

The pharmacological properties of Levofloxacin make it a cornerstone in the treatment of various infectious diseases, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, as well as more complex infections such as pneumonia and chronic bronchitis. Its high bioavailability and ability to reach therapeutic levels in various body fluids have further solidified its position as a first-line therapeutic option in many clinical scenarios.

In recent years, the scientific community has been actively investigating the pharmacological profile and potential applications of Levofloxacin. One area of particular interest is its role in combating multidrug-resistant bacterial strains. The increasing prevalence of antibiotic-resistant bacteria has prompted researchers to explore alternative treatment strategies, and Levofloxacin has emerged as a promising candidate due to its broad-spectrum activity. Studies have demonstrated its efficacy against pathogens that are resistant to other fluoroquinolones, making it a valuable asset in the fight against antibiotic resistance.

Moreover, research has also focused on the pharmacokinetic and pharmacodynamic aspects of Levofloxacin. Advanced computational models have been employed to simulate the drug's absorption, distribution, metabolism, and excretion (ADME) profiles. These models have provided valuable insights into optimizing dosing regimens and minimizing potential side effects. For instance, studies have shown that adjusting the dosage based on patient-specific factors such as weight, renal function, and age can significantly enhance therapeutic outcomes while reducing the risk of adverse reactions.

The development of novel formulations of Levofloxacin has also been a focal point in recent research. Innovations in drug delivery systems have led to the creation of extended-release formulations that allow for less frequent dosing, improving patient compliance. Additionally, nanotechnology-based delivery systems have been explored to enhance the bioavailability and targeted delivery of Levofloxacin, particularly in cases where systemic penetration is limited.

The clinical applications of Levofloxacin extend beyond conventional infectious diseases. Emerging evidence suggests its potential role in treating inflammatory conditions and even certain types of cancer. The anti-inflammatory properties of fluoroquinolones, including Levofloxacin, have been attributed to their ability to modulate immune responses by inhibiting pro-inflammatory cytokines. This has led to investigations into their use in conditions such as rheumatoid arthritis and other autoimmune disorders.

In oncology research, Levofloxacin has shown promise as an adjuvant therapy in certain cancer treatments. Its ability to interfere with bacterial DNA replication has led researchers to explore its potential in inhibiting the growth of cancer cells that exhibit similar mechanisms. Preclinical studies have indicated that combining Levofloxacin with traditional chemotherapeutic agents may enhance treatment efficacy while reducing side effects.

The safety profile of Levofloxacin remains a critical area of study. While generally well-tolerated, potential side effects such as musculoskeletal disorders, peripheral neuropathy, and cardiovascular events have raised concerns among clinicians. Ongoing research aims to identify risk factors associated with these adverse effects and develop strategies to mitigate them. For instance, genetic biomarkers have been identified that can predict an increased risk of tendonitis or other musculoskeletal issues when patients are prescribed Levofloxacin.

The regulatory landscape for Levofloxacin continues to evolve in response to new scientific findings and emerging resistance patterns. Regulatory agencies worldwide are closely monitoring the use of fluoroquinolones and implementing guidelines to ensure their appropriate use while minimizing risks. These efforts include recommendations for limiting the use of these antibiotics to cases where they are truly necessary and monitoring patients for potential adverse effects.

In conclusion, Levofloxacin (CAS No. 100986-85-4) remains a vital therapeutic agent in modern medicine due to its broad-spectrum antimicrobial activity and versatile applications. The latest research findings continue to expand our understanding of its pharmacological properties and potential uses beyond traditional infectious diseases. As the scientific community delves deeper into optimizing its use and exploring new therapeutic avenues, it is clear that this compound will remain at the forefront of pharmaceutical innovation for years to come.

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Zhengzhou Baoyu Pharmaceutical Co., Ltd.
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